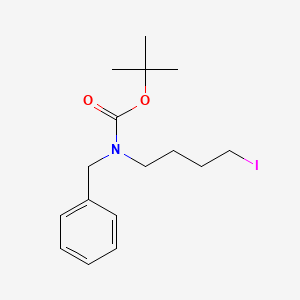

Tert-butyl benzyl(4-iodobutyl)carbamate

Description

tert-Butyl benzyl(4-iodobutyl)carbamate (C₁₆H₂₄INO₂, MW 389.27 g/mol) is a carbamate derivative featuring a benzyl group, a tert-butyl carbamate protective group, and a 4-iodobutyl chain. Its SMILES string, CC(C)(C)OC(=O)N(CCCCI)Cc1ccccc1, highlights the aliphatic iodine substituent, which confers reactivity in nucleophilic substitutions . Sigma-Aldrich lists it as a solid with applications in early-stage drug discovery, particularly as a precursor for secondary amine linkers in bioactive molecules like sandaramine A and C .

Properties

IUPAC Name |

tert-butyl N-benzyl-N-(4-iodobutyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24INO2/c1-16(2,3)20-15(19)18(12-8-7-11-17)13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODUGXDTYDHWBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCCI)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626359 | |

| Record name | tert-Butyl benzyl(4-iodobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400045-79-6 | |

| Record name | tert-Butyl benzyl(4-iodobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl benzyl(4-iodobutyl)carbamate typically involves the reaction of tert-butyl carbamate with benzyl chloride and 4-iodobutyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Tert-butyl benzyl(4-iodobutyl)carbamate undergoes nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the corresponding free amine.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, alkoxides

Acids: Trifluoroacetic acid, hydrochloric acid

Major Products Formed:

- Substituted carbamates

- Free amines (after deprotection)

Scientific Research Applications

Chemistry: Tert-butyl benzyl(4-iodobutyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various carbamate derivatives .

Biology and Medicine: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It can be used to investigate enzyme inhibition, receptor binding, and other biochemical processes .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various products .

Mechanism of Action

The mechanism of action of tert-butyl benzyl(4-iodobutyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to enzyme inhibition. The benzyl and 4-iodobutyl groups can enhance the binding affinity and specificity of the compound for its molecular targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Aliphatic Chain Modifications

tert-Butyl Benzyl(4-Hydroxybutyl)Carbamate (C₁₆H₂₅NO₃)

- Key Difference : Replacement of iodine with a hydroxyl group.

- Impact :

- Applications : Intermediate for polyurethane or peptide synthesis due to hydrogen-bonding capability .

tert-Butyl (4-(4-Sulfamoylphenoxy)Butyl)Carbamate

- Key Difference: Iodine replaced with sulfamoylphenoxy group.

- Synthesis: Requires K₂CO₃/DMF conditions for etherification, contrasting with milder iodide substitution protocols .

Aromatic vs. Aliphatic Iodine Substituents

tert-Butyl (4-Iodobenzyl)(Methyl)Carbamate (C₁₃H₁₇INO₂)

- Key Difference : Iodine on benzyl ring vs. aliphatic chain.

- Impact: Electronic Effects: Aromatic iodine participates in Pd-catalyzed couplings (e.g., Sonogashira) due to sp²-hybridized carbon . Stability: Aromatic C–I bonds are less prone to hydrolysis than aliphatic C–I bonds .

Heterocyclic and Bicyclic Analogs

tert-Butyl Benzyl(4-Formylbicyclo[2.2.2]Octan-1-Yl)Carbamate

- Key Difference : Incorporation of a rigid bicyclo[2.2.2]octane ring.

- Impact :

tert-Butyl N-(3-Azabicyclo[4.1.0]Heptan-6-Yl)Carbamate

Data Table: Structural and Functional Comparison

Biological Activity

Tert-butyl benzyl(4-iodobutyl)carbamate is a carbamate compound with significant potential in various biological applications. Its unique structure, characterized by an iodinated benzyl group, distinguishes it from other carbamates, providing it with distinct reactivity and potential biological activity. This article outlines the biological activity of this compound, including its mechanisms of action, biochemical pathways, and applications in scientific research.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₈INO₂

- Molecular Weight : 319.14 g/mol

The compound's structure features a tert-butyl group, a benzyl moiety, and a 4-iodobutyl side chain. The presence of iodine is particularly noteworthy as it may influence the compound's interaction with biological systems.

This compound primarily acts through the formation of carbamate linkages with amines. This interaction can facilitate various biochemical reactions, including:

- Substitution Reactions : The iodide group can be replaced by other nucleophiles, allowing for diverse chemical transformations.

- Deprotection Reactions : The tert-butyl group can be removed under acidic conditions, releasing free amines that can further participate in biological processes.

2. Anticancer Potential

The iodinated benzyl group in this compound may contribute to anticancer activity by influencing cellular pathways involved in apoptosis and cell proliferation. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

3. Role in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules used in medicinal chemistry and drug development .

Study on Anticancer Activity

In a study examining the effects of iodinated compounds on cancer cell lines, it was found that compounds with similar structures could significantly reduce cell viability and induce apoptosis in human cancer cells. The mechanisms involved included:

- Caspase Activation : Increased levels of active caspases were observed after treatment, indicating the induction of programmed cell death.

- Cell Cycle Arrest : Compounds led to cell cycle arrest at the G2/M phase, further supporting their potential as anticancer agents .

Antibacterial Screening

A screening of carbamate derivatives revealed that some exhibited significant antibacterial activity against multiple strains. The minimal inhibitory concentrations (MICs) were determined using microdilution methods, showing promising results against E. coli and Bacillus cereus .

Comparative Analysis with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.